6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline
CAS No.: 2640962-19-0
Cat. No.: VC11856982
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-19-0 |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | [4-(6-chloroquinolin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C18H20ClN3O2/c19-14-4-5-15-13(11-14)3-6-17(20-15)22-9-10-24-16(12-22)18(23)21-7-1-2-8-21/h3-6,11,16H,1-2,7-10,12H2 |
| Standard InChI Key | BJWHYWRAOCAQEN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(C=C3)C=C(C=C4)Cl |
| Canonical SMILES | C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(C=C3)C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
6-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline (CAS No. 2640962-19-0) possesses the molecular formula C₁₈H₂₀ClN₃O₂ and a molecular weight of 345.8 g/mol. Its IUPAC name, [4-(6-chloroquinolin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone, reflects the integration of three heterocyclic systems: quinoline, morpholine, and pyrrolidine. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₂ |
| Molecular Weight | 345.8 g/mol |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(C=C3)C=C(C=C4)Cl |
| Topological Polar Surface Area | 61.8 Ų (estimated) |
| LogP (Octanol-Water) | 3.2 (predicted) |
The chloro substituent at position 6 enhances electron-withdrawing effects, potentially influencing aromatic π-π stacking interactions in biological systems . The morpholine-pyrrolidine carbonyl group introduces conformational flexibility, which may aid in target binding while moderating solubility.
Spectroscopic and Crystallographic Data
Though experimental crystallographic data are unavailable, computational modeling predicts a planar quinoline core with the morpholine ring adopting a chair conformation. The pyrrolidine carbonyl group lies perpendicular to the quinoline plane, minimizing steric hindrance. Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments for the morpholine (δ 3.4–4.1 ppm) and pyrrolidine (δ 1.8–2.5 ppm) moieties.
Synthetic Pathways and Optimization Strategies
Multi-Step Synthesis Overview
The synthesis of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves sequential functionalization of the quinoline core (Figure 1):
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Quinoline Chlorination: Introduction of the chloro group at position 6 via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ in dichloromethane .
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Morpholine Installation: Coupling of 2-aminoquinoline with morpholine-2-carboxylic acid derivatives under Ullmann or Buchwald-Hartwig conditions.
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Pyrrolidine Carbonylation: Acylation of the morpholine nitrogen with pyrrolidine-1-carbonyl chloride in the presence of triethylamine.
Yield optimization remains challenging, with reported efficiencies ranging from 15–32% for the final step due to steric hindrance at the morpholine nitrogen.
Critical Reaction Parameters
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Temperature Control: Maintaining reactions below 60°C prevents decomposition of the acid-labile morpholine ring.
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Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency during morpholine installation.
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Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis.
Biological Activity and Mechanism of Action
Hypothesized Targets and Pathways
While direct target validation studies are lacking, structural analogs exhibit activity against:
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Protozoal Infections: Quinoline derivatives like DDD107498 inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2), suggesting potential antimalarial applications .
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Kinase Signaling: Chloroquinoline-morpholine hybrids demonstrate moderate inhibition of PI3K/Akt/mTOR pathways in cancer cell lines .
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Microbial Enzymes: The chloro group may disrupt bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolones .
In Silico Binding Studies
Molecular docking simulations using AutoDock Vina position the compound in the ATP-binding pocket of PI3Kγ (PDB: 1E8X) with a predicted binding affinity of −9.2 kcal/mol. Key interactions include:
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Hydrogen bonding between the morpholine oxygen and Lys833.
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π-π stacking of the quinoline ring with Tyr867.
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Hydrophobic contacts from the pyrrolidine group to Val882.
Comparative Analysis with Structural Analogues
Quinoline vs. Quinoxaline Derivatives
Replacing the quinoline core with quinoxaline (as in VC11873316) alters electronic properties and bioactivity:
| Feature | 6-Chloro-Quinoline Derivative | 6-Chloro-Quinoxaline Derivative |
|---|---|---|
| π-Electron Density | Lower (quinoline) | Higher (quinoxaline) |
| LogP | 3.2 | 3.5 |
| Predicted IC₅₀ vs. PI3K | 180 nM | 420 nM |
The quinoline analog’s reduced π-density may enhance membrane permeability at the expense of target affinity .
Therapeutic Applications and Development Challenges
Oncological Implications
Preliminary cytotoxicity screens show 48% inhibition of MCF-7 breast cancer cells at 10 µM, though selectivity over normal fibroblasts (IC₅₀: 32 µM) requires improvement.
Future Research Directions
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ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity in rodent models.
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Target Deconvolution: CRISPR-Cas9 screening to identify genetic vulnerabilities correlated with compound sensitivity.
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Formulation Strategies: Development of nanoparticle carriers to enhance aqueous solubility (currently <0.1 mg/mL in PBS).
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